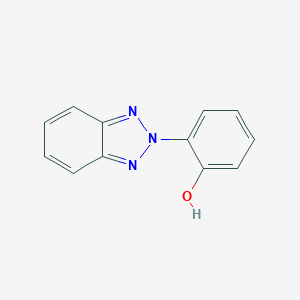

2-(2-羟基苯基)-2H-苯并三唑

概述

描述

2-(2-Hydroxyphenyl)-2H-benzotriazole is a chemical compound known for its unique photophysical properties, particularly its ability to undergo excited-state intramolecular proton transfer (ESIPT). This compound is widely studied for its applications in various fields, including materials science, biology, and chemistry. Its structure consists of a benzotriazole moiety attached to a hydroxyphenyl group, which plays a crucial role in its photophysical behavior.

科学研究应用

2-(2-Hydroxyphenyl)-2H-benzotriazole has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe due to its ESIPT properties, which make it useful in studying molecular interactions and dynamics.

Biology: Employed in bioimaging and as a sensor for detecting metal ions and pH changes in biological systems.

Medicine: Investigated for its potential use in photodynamic therapy and as a drug delivery agent.

Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

作用机制

Target of Action

2-(2-Hydroxyphenyl)-2h-benzotriazole is primarily used in the field of fluorescence chemistry . Its primary targets are enzymes that trigger molecular transformations, leading to changes in its fluorescence properties .

Mode of Action

The compound exhibits a phenomenon known as Aggregation-Induced Emission (AIE) . In this process, the compound’s fluorescence properties are enhanced when it forms aggregates in solution . This property allows it to act as a fluorescent chemosensor , changing its emission properties in response to specific triggers .

Biochemical Pathways

The compound’s AIE properties are influenced by Excited-State Intramolecular Proton Transfer (ESIPT) . This process involves the transfer of a proton within the molecule during its excited state, leading to changes in its electronic structure and, consequently, its emission properties .

Result of Action

The result of the compound’s action is a change in its fluorescence properties. This change can be detected and measured, making the compound useful in various applications, such as enzyme-triggered molecular brachytherapy and as a fluorescent chemosensor .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as the solvent used . For example, the compound’s AIE and ESIPT properties can be regulated by changing the solvent, which affects the compound’s aggregation behavior and proton transfer dynamics .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyphenyl)-2H-benzotriazole typically involves the cyclization of o-aminophenol with o-nitrobenzyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzotriazole ring. The reaction conditions often include the use of strong acids such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of 2-(2-Hydroxyphenyl)-2H-benzotriazole can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

化学反应分析

Types of Reactions

2-(2-Hydroxyphenyl)-2H-benzotriazole undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The nitro group in the precursor can be reduced to an amino group before cyclization.

Substitution: The benzotriazole ring can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic reagents like bromine and nitric acid are employed for halogenation and nitration, respectively.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Aminophenyl derivatives.

Substitution: Halogenated and nitrated benzotriazole derivatives.

相似化合物的比较

Similar Compounds

- 2-(2-Hydroxyphenyl)benzoxazole

- 2-(2-Hydroxyphenyl)benzimidazole

- 2-(2-Hydroxyphenyl)benzothiazole

Comparison

2-(2-Hydroxyphenyl)-2H-benzotriazole is unique due to its benzotriazole moiety, which provides distinct photophysical properties compared to its analogs. For instance, 2-(2-Hydroxyphenyl)benzoxazole and 2-(2-Hydroxyphenyl)benzothiazole also exhibit ESIPT, but their emission wavelengths and quantum yields differ due to variations in their electronic structures. The benzotriazole derivative is particularly noted for its high fluorescence intensity and stability, making it a preferred choice in applications requiring robust photophysical performance.

生物活性

2-(2-Hydroxyphenyl)-2H-benzotriazole (commonly referred to as benzotriazole) is an organic compound known for its significant ultraviolet (UV) light-absorbing properties. This compound is widely utilized as a UV stabilizer in various applications, including plastics, coatings, and textiles, to prevent degradation due to UV exposure. Recent studies have begun to explore its biological activity, particularly its potential toxicological effects and interactions with biological systems.

Chemical Structure and Properties

The molecular formula of 2-(2-Hydroxyphenyl)-2H-benzotriazole is C₁₂H₉N₃O. Its structure features a benzotriazole ring with a hydroxyl group attached to a phenyl ring, which contributes to its ability to absorb UV radiation effectively.

The mechanism by which 2-(2-Hydroxyphenyl)-2H-benzotriazole operates as a UV absorber involves the absorption of UV photons, which excites electrons to higher energy states. This energy can be dissipated through non-radiative pathways, such as heat or fluorescence emission, thereby protecting underlying materials from UV-induced damage .

General Toxicological Profile

Research indicates that benzotriazoles, including 2-(2-Hydroxyphenyl)-2H-benzotriazole, are becoming contaminants of emerging concern due to their frequent detection in environmental matrices and potential toxicological implications. Studies have shown that these compounds can interact with various biological systems, leading to adverse effects.

- Aquatic Toxicity : A study evaluated the chronic effects of benzotriazole UV stabilizers on freshwater organisms such as Chlamydomonas reinhardtii and Daphnia magna. Results indicated significant toxicity at concentrations as low as 0.01 µg/L, highlighting the potential ecological risks associated with these compounds .

- Endocrine Disruption : Investigations into the antiandrogenic activities of benzotriazoles revealed that certain derivatives exhibit endocrine-disrupting properties. For instance, metabolic activation of UV-328 demonstrated increased antiandrogenic activity compared to its parent compound .

- Bioaccumulation Potential : The binding affinity of benzotriazoles to human serum albumin (HSA) was assessed, showing that these compounds could potentially bioaccumulate in organisms due to their strong binding interactions with transport proteins .

Case Study 1: Environmental Impact Assessment

A comprehensive study conducted on the occurrence and fate of benzotriazoles in a residential wastewater treatment plant revealed that these compounds persist in aquatic environments. The research emphasized the need for monitoring their levels due to their potential toxic effects on aquatic life .

Case Study 2: Photostability and Biological Interactions

Research focusing on the photophysical properties of 2-(2-Hydroxyphenyl)-2H-benzotriazole derivatives highlighted their capability for excited-state intramolecular proton transfer (ESIPT). This property not only enhances their stability under UV exposure but also suggests potential interactions with biological molecules that could influence their toxicity profiles .

Data Tables

| Study Type | Organisms Tested | Concentration Range | Key Findings |

|---|---|---|---|

| Aquatic Toxicity | Chlamydomonas reinhardtii | 0.01 - 10 µg/L | Significant toxicity observed; ecological risks highlighted |

| Endocrine Disruption | Various | 0.25 µM | Metabolized forms exhibited higher antiandrogenic activity |

| Bioaccumulation Potential | Human Serum Albumin | N/A | Strong binding affinity indicating potential for bioaccumulation |

属性

IUPAC Name |

2-(benzotriazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c16-12-8-4-3-7-11(12)15-13-9-5-1-2-6-10(9)14-15/h1-8,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJGQBLRYBUAASW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2N=C3C=CC=CC3=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60877078 | |

| Record name | 2-(2H-Benzotriazol-2-yl)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60877078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10096-91-0 | |

| Record name | 2-(2H-Benzotriazol-2-yl)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60877078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。